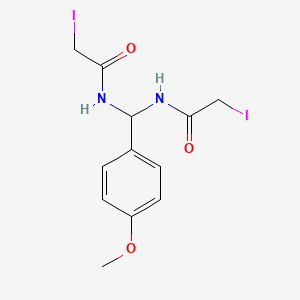![molecular formula C26H34N2O4 B11987726 (2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B11987726.png)
(2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that features both acrylate and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Acrylate Intermediate: This step involves the reaction of 4-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine to form the acrylate intermediate.
Hydrazide Formation: The acrylate intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Final Coupling: The hydrazide derivative is coupled with 4-(1,1,3,3-tetramethylbutyl)phenol under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions may target the acrylate or hydrazide groups.
Substitution: Substitution reactions can occur at the aromatic rings or the acrylate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers.
Materials Science: Incorporated into materials for enhanced properties such as thermal stability or mechanical strength.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted delivery or imaging.
Industry
Coatings and Adhesives: Employed in the formulation of specialty coatings and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In polymer chemistry, it may participate in polymerization reactions, forming cross-linked networks.
Comparison with Similar Compounds
Similar Compounds
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.
Acrylate Derivatives: Compounds with acrylate groups that participate in polymerization reactions.
Hydrazide Derivatives: Compounds with hydrazide groups used in various chemical and biological applications.
Uniqueness
The uniqueness of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]prop-2-enehydrazide |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-10-14-22(15-11-20)32-17-24(30)28-27-23(29)16-9-19-7-12-21(31-6)13-8-19/h7-16H,17-18H2,1-6H3,(H,27,29)(H,28,30)/b16-9+ |
InChI Key |
YLVIRAAWQRXUJY-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)
![2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11987664.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11987676.png)

![N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide](/img/structure/B11987684.png)
![2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11987691.png)
![3-(biphenyl-4-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11987699.png)
![1,7-Dibenzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987717.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11987718.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11987721.png)
